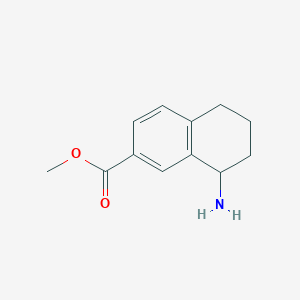

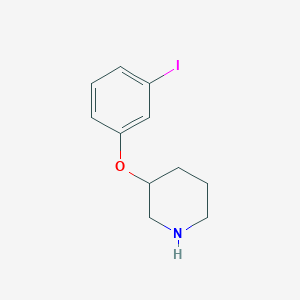

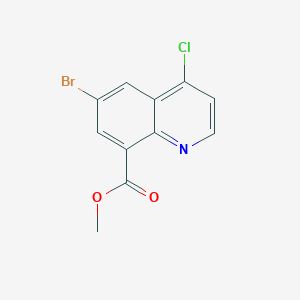

![molecular formula C11H11ClN2S B1451656 {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine CAS No. 1082119-61-6](/img/structure/B1451656.png)

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine

Übersicht

Beschreibung

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, also known as CMTMA, is an organic compound that has seen increasing use in many scientific research applications in recent years. CMTMA is a member of the thiazole family of compounds, which are known for their unique properties and potential applications. Additionally, this paper will explore potential future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Simulations

Thiazole derivatives, including compounds structurally related to "{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine," have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively bind to metal surfaces, providing protection against corrosion. This suggests their potential industrial application in protecting metals from degradation (Kaya et al., 2016).

Antiviral Activity

Research into thiazole derivatives has also uncovered their antiviral properties. For instance, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown specific antiviral activities against tobacco mosaic virus, indicating the potential for these compounds to be developed into antiviral agents (Chen et al., 2010).

Anti-inflammatory Applications

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This research highlights the therapeutic potential of thiazole derivatives in treating inflammatory conditions (Suh et al., 2012).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of thiazole compounds. For example, novel 2-amino-4-(4-chlorophenyl) thiazole derivatives have been synthesized and shown to exhibit moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. These findings support the potential use of thiazole derivatives as antimicrobial agents (Kubba & Rahim, 2018).

Analgesic Evaluation

The analgesic and anti-inflammatory potential of thiazole/oxazole substituted benzothiazole derivatives has been explored, with some compounds demonstrating significant activity compared to reference drugs. This suggests the potential for developing new pain relief medications based on thiazole chemistry (Kumar & Singh, 2020).

Eigenschaften

IUPAC Name |

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTZWEYPAWLVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

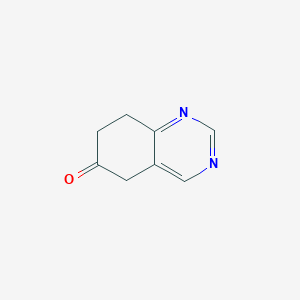

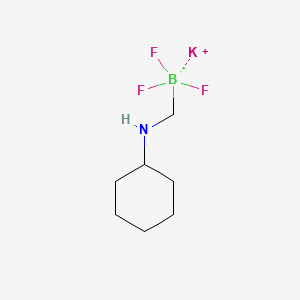

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)